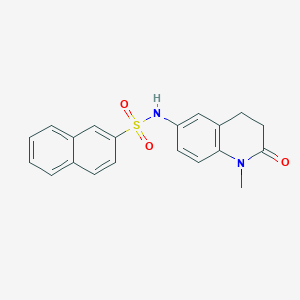

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that features a quinoline derivative linked to a naphthalene sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which can be synthesized through the Pfitzinger reaction, involving the condensation of isatin with an appropriate ketone under acidic conditions.

-

Step 1: Synthesis of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline

Reagents: Isatin, methyl ketone

Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

Reaction: Condensation followed by cyclization

-

Step 2: Sulfonation of Naphthalene

Reagents: Naphthalene, sulfuric acid

Conditions: High temperature (around 160-180°C)

Reaction: Electrophilic aromatic substitution to form naphthalene-2-sulfonic acid

-

Step 3: Coupling Reaction

Reagents: 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline, naphthalene-2-sulfonic acid

Conditions: Dehydrating agent such as phosphorus oxychloride (POCl₃)

Reaction: Formation of the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

Oxidation: Quinoline N-oxide derivatives

Reduction: Hydroxyquinoline derivatives

Substitution: Various substituted sulfonamides

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including non-small-cell lung carcinoma and ovarian cancer. The mechanism involves the compound acting as an alkylating agent that interferes with DNA repair mechanisms, particularly targeting cancer stem cells resistant to conventional therapies like temozolomide and cisplatin .

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Research has demonstrated that it can be effective against a range of bacterial strains. For instance, derivatives synthesized from this compound have shown significant zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . The structure-function relationship suggests that modifications to the sulfonamide group enhance antibacterial efficacy.

DNA Interference

The compound's sulfonamide moiety allows it to form covalent bonds with DNA bases, leading to mutations and apoptosis in cancer cells .

Enzyme Inhibition

It has been observed that this compound can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for their survival and proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A549 lung cancer cells revealed a dose-dependent inhibition of cell proliferation. The results indicated a significant reduction in viable cell counts after treatment with the compound at concentrations ranging from 10 µM to 100 µM over 48 hours.

| Concentration (µM) | Viable Cell Count (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial activity of derivatives based on the compound against various strains of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.097 µg/mL against Streptococcus pyogenes.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pyogenes | 0.097 |

| Escherichia coli | >100 |

Mecanismo De Acción

The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA).

Comparación Con Compuestos Similares

Similar Compounds

Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

Sulfonamide Derivatives: Such as sulfanilamide, widely used as antibacterial agents.

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is unique due to the combination of the quinoline and sulfonamide groups in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds containing only one of these groups.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for future research and applications

Actividad Biológica

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O4 |

| Molecular Weight | 348.36 g/mol |

| CAS Number | 922054-04-4 |

| SMILES Notation | CN1C(=O)CCc2cc(NC(=O)c3cc4ccccc4oc3=O)ccc21 |

This structure features a naphthalene ring and a sulfonamide group, which are critical for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in bacterial folic acid synthesis and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it shows significant growth inhibition against various cancer cell lines. For example:

- Lung Carcinoma : Demonstrated notable growth inhibition against HOP-92 (GI % = 68.96) and NCI-H460 (GI % = 52.11).

- Leukemia : Exhibited strong activity against CCRF-CEM (GI % = 90.41) and RPMI-8226 (GI % = 69.31).

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key kinases such as CDK2 and TRKA. In vitro studies have shown substantial inhibitory efficacy with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA, indicating strong potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on Lung Cancer Cell Lines :

- Objective : To assess the growth inhibition capabilities of the compound.

- Results : Significant inhibition was observed in multiple lung cancer lines, indicating its potential as a targeted therapy.

-

Investigation of Kinase Inhibition :

- Objective : To determine the compound's effect on kinase activity.

- Results : The compound effectively inhibited CDK2 and TRKA kinases, leading to reduced cell proliferation rates.

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-22-19-10-8-17(12-16(19)7-11-20(22)23)21-26(24,25)18-9-6-14-4-2-3-5-15(14)13-18/h2-6,8-10,12-13,21H,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPBDFLKVZHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.